3-Methyl-1-heptene

描述

belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds. Thus, is considered to be a hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva.

属性

IUPAC Name |

3-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5,8H,2,4,6-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMFTFWKTYXBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871101 | |

| Record name | 3-Methyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4810-09-7 | |

| Record name | 3-Methyl-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4810-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhept-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004810097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylhept-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-heptene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-Methyl-1-heptene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties, spectroscopic information, and potential synthetic routes. Additionally, this guide outlines the mechanisms of key reactions involving this compound, providing a foundational understanding for its application in further research and development.

Chemical Structure and Identification

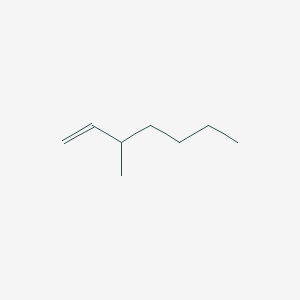

This compound is an unsaturated aliphatic hydrocarbon. Its structure consists of a seven-carbon chain with a double bond at the C1 position and a methyl group at the C3 position. This substitution pattern leads to a chiral center at the C3 carbon.

The fundamental structural details of this compound are presented below:

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and identifying properties of this compound is provided in the table below for easy reference and comparison.[1]

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | 3-methylhept-1-ene |

| CAS Number | 4810-09-7 |

| SMILES String | CCCCC(C)C=C |

| InChI | InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5,8H,2,4,6-7H2,1,3H3 |

| InChIKey | QDMFTFWKTYXBIW-UHFFFAOYSA-N |

| Boiling Point | 115-116 °C |

| Density | 0.71 g/cm³ |

| Melting Point | -103.01 °C (estimated) |

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not reproduced here, information regarding its spectral characteristics is available in public databases.[2] This includes Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy data.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A plausible and widely used method for the synthesis of monosubstituted alkenes like this compound is the Wittig reaction.[3][4][5] This reaction involves the conversion of a carbonyl compound (an aldehyde in this case) to an alkene.

Reaction Scheme:

Hexanal (B45976) + Ethyltriphenylphosphonium bromide → this compound + Triphenylphosphine (B44618) oxide + Lithium bromide

Experimental Workflow:

Detailed Methodology:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution will turn a deep red or orange color, indicating the formation of the phosphonium (B103445) ylide. Stir the mixture at 0°C for 30 minutes.

-

Wittig Reaction: To the ylide solution, add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, is then purified by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.

Chemical Reactivity and Signaling Pathways

As an alkene, this compound undergoes electrophilic addition reactions. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr) to this compound proceeds via an electrophilic addition mechanism.[6][7][8][9]

Mechanism:

-

The pi electrons of the double bond in this compound attack the proton of the hydrogen halide, forming a new carbon-hydrogen bond on the C1 carbon.

-

This results in the formation of a tertiary carbocation at the C2 position, which is stabilized by the inductive effect of the alkyl groups.

-

The halide ion then acts as a nucleophile and attacks the carbocation, forming the final product, 3-halo-3-methylheptane.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst, this compound can be hydrated to form an alcohol.[10][11][12][13][14]

Mechanism:

-

Protonation of the double bond by the acid catalyst leads to the formation of a tertiary carbocation at the C2 position.

-

A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (oxonium ion).

-

A base (another water molecule) removes a proton from the oxonium ion to yield the final product, 3-methyl-3-heptanol, and regenerate the acid catalyst.

Conclusion

This compound is a versatile monosubstituted alkene with well-defined chemical and physical properties. Its synthesis can be reliably achieved through established organic reactions such as the Wittig reaction. The reactivity of its double bond, governed by the principles of electrophilic addition, allows for its conversion into a variety of functionalized alkanes. This technical guide provides essential information for the effective utilization of this compound in synthetic and research applications.

References

- 1. This compound | C8H16 | CID 20946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Heptene, 3-methyl- [webbook.nist.gov]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 7. leah4sci.com [leah4sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. leah4sci.com [leah4sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. leah4sci.com [leah4sci.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3-Methyl-1-heptene (CAS: 4810-09-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopy, and reactivity of 3-Methyl-1-heptene. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a branched, unsaturated hydrocarbon. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4810-09-7 | |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| Boiling Point | 111 °C | [2] |

| Density | 0.711 g/mL | [2] |

| Refractive Index | 1.406 | [2] |

| IUPAC Name | 3-methylhept-1-ene | [1] |

| Synonyms | 1-Heptene, 3-methyl- | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone, followed by dehydration of the resulting alcohol. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway: Grignard Reaction

Caption: Proposed synthesis of this compound via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

Materials:

-

n-Butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propanal

-

Sulfuric acid (concentrated)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. Maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (n-butylmagnesium bromide).

-

Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Dehydration: Remove the solvent under reduced pressure. To the crude alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to induce dehydration.

-

Purification: Distill the resulting alkene to obtain pure this compound. Characterize the final product by spectroscopic methods.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, the allylic proton, and the aliphatic chain.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| =CH₂ | 4.9 - 5.1 | Multiplet |

| =CH- | 5.6 - 5.8 | Multiplet |

| -CH(CH₃)- | 2.0 - 2.2 | Multiplet |

| -CH₂- | 1.2 - 1.4 | Multiplet |

| -CH₃ (on C3) | 0.9 - 1.1 | Doublet |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of unique carbon environments.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| =CH₂ | 114 - 116 |

| =CH- | 140 - 142 |

| -CH(CH₃)- | 38 - 40 |

| -CH₂- (adjacent to CH) | 35 - 37 |

| -CH₂- | 29 - 31 |

| -CH₂- | 22 - 24 |

| -CH₃ (on C3) | 19 - 21 |

| -CH₃ (terminal) | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C=C and C-H bonds of the alkene functional group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp²-hybridized) | 3070 - 3090 | Medium |

| C-H stretch (sp³-hybridized) | 2850 - 2960 | Strong |

| C=C stretch | 1640 - 1650 | Medium |

| =C-H bend (out-of-plane) | 910 - 990 | Strong |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern will be characteristic of a branched alkene, with common losses of alkyl fragments.

Predicted Fragmentation:

-

m/z 112: Molecular ion (M⁺)

-

m/z 97: Loss of a methyl radical (•CH₃)

-

m/z 83: Loss of an ethyl radical (•C₂H₅)

-

m/z 69: Loss of a propyl radical (•C₃H₇)

-

m/z 55: Allylic cleavage, loss of a butyl radical (•C₄H₉) - likely a prominent peak

-

m/z 41: Further fragmentation

Reactivity and Potential Applications

As a terminal alkene, this compound undergoes a variety of addition reactions, making it a useful intermediate in organic synthesis. Its applications are primarily in the realm of chemical research as a building block for more complex molecules.

Key Reactions of this compound

Caption: Key chemical reactions of this compound.

Experimental Protocols for Key Reactions

-

Hydroboration-Oxidation: This two-step reaction converts this compound to the corresponding anti-Markovnikov alcohol, 3-methyl-1-heptanol.[3][4]

-

Hydroboration: React this compound with borane-tetrahydrofuran (B86392) complex (BH₃•THF) in THF.

-

Oxidation: Treat the resulting trialkylborane with hydrogen peroxide and sodium hydroxide.

-

-

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form 3-methyl-1,2-epoxyheptane.

-

Dissolve this compound in a suitable solvent like dichloromethane.

-

Add a solution of m-CPBA in the same solvent at 0 °C.

-

Stir the reaction mixture until completion, then work up to isolate the epoxide.

-

-

Ozonolysis: Cleavage of the double bond can be achieved using ozone, followed by a reductive workup to yield aldehydes.[5]

-

Bubble ozone through a solution of this compound in methanol (B129727) at -78 °C.

-

After the reaction is complete (indicated by a color change), purge the solution with nitrogen.

-

Add a reducing agent, such as dimethyl sulfide (B99878) (DMS), to work up the ozonide and form 2-methylhexanal and formaldehyde.

-

Analytical Workflow

A standard workflow for the analysis and characterization of this compound and its reaction products involves chromatographic separation followed by spectroscopic identification.

Caption: General analytical workflow for this compound.

This workflow is suitable for purity assessment, reaction monitoring, and identification of byproducts. The retention time from the GC provides a preliminary identification, which is then confirmed by the mass spectrum.

References

An In-depth Technical Guide to 3-Methyl-1-heptene (C₈H₁₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-1-heptene (C₈H₁₆), a valuable unsaturated hydrocarbon intermediate. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, characteristic reactions, and analytical procedures, designed to support advanced research and development applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its application in chemical synthesis and for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| IUPAC Name | 3-methylhept-1-ene | [1] |

| CAS Number | 4810-09-7 | [1][2] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 111-112 °C (384.15 K) | [3] |

| Density | ~0.71 g/cm³ (estimated) | N/A |

| Kovats Retention Index | 744 - 754 (Standard non-polar column) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Terminal vinyl protons (=CH₂) | δ 4.9-5.1 ppm |

| Internal vinyl proton (=CH-) | δ 5.7-5.9 ppm | |

| Allylic proton (-CH(CH₃)-) | δ ~2.0 ppm | |

| Alkyl chain protons (-CH₂-, -CH₃) | δ 0.8-1.5 ppm | |

| ¹³C NMR | Vinyl carbon (=CH₂) | δ ~114 ppm |

| Vinyl carbon (=CH-) | δ ~142 ppm | |

| Allylic carbon (-CH(CH₃)-) | δ ~39 ppm | |

| Alkyl carbons (-CH₂-, -CH₃) | δ 14-35 ppm | |

| IR Spectroscopy | =C-H stretch (vinyl) | 3070-3090 cm⁻¹ (medium)[4][5] |

| C-H stretch (alkyl) | 2850-2960 cm⁻¹ (strong)[4][5] | |

| C=C stretch | ~1640 cm⁻¹ (medium)[4][5] | |

| =C-H bend (vinyl) | 910 & 990 cm⁻¹ (strong)[4] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 112 |

| Major Fragments | m/z 83 ([M-C₂H₅]⁺), 69 ([M-C₃H₇]⁺), 55, 41 |

Synthesis of this compound

A reliable method for synthesizing this compound is through the Grignard reaction, followed by dehydration. This approach involves the nucleophilic addition of an allyl Grignard reagent to a ketone, forming a tertiary alcohol intermediate, which is then readily dehydrated to the target alkene.

Caption: Synthesis workflow via Grignard reaction and dehydration.

Experimental Protocol: Grignard Synthesis and Dehydration

Objective: To synthesize this compound from 2-pentanone and allylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or THF

-

2-Pentanone

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether in a dropping funnel.

-

Add a small amount of the allyl bromide solution to initiate the reaction (indicated by bubbling and gentle reflux).[6]

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

-

-

Reaction with 2-Pentanone:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Dissolve 2-pentanone in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-pentanone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation of the Alcohol Intermediate:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-methylhept-1-en-3-ol.

-

-

Dehydration to this compound:

-

Place the crude alcohol in a round-bottom flask suitable for distillation.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.

-

Collect the distillate, wash it with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

-

Key Reactions of this compound

The terminal double bond in this compound is the primary site of reactivity, allowing for a variety of useful transformations.

Hydroboration-Oxidation

This two-step reaction converts the terminal alkene into the corresponding anti-Markovnikov primary alcohol, 3-methylheptan-1-ol. This is a highly regioselective and stereospecific (syn-addition) process.[7][8]

References

- 1. This compound | C8H16 | CID 20946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Heptene, 3-methyl- [webbook.nist.gov]

- 3. 1-Heptene, 3-methyl- (CAS 4810-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-heptene

This technical guide provides a detailed overview of the molecular weight and density of 3-Methyl-1-heptene, a hydrocarbon of interest in various research and development applications. The information herein is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise data on this compound.

Core Physicochemical Data

This compound is an organic compound with the molecular formula C8H16[1][2]. Its key physical properties, molecular weight and density, are fundamental for a variety of experimental and modeling applications, including reaction stoichiometry, formulation development, and toxicological assessments.

The experimentally determined and computed values for the molecular weight and density of this compound are summarized in the table below.

| Parameter | Value | Units | Source |

| Molecular Weight | 112.21 | g/mol | PubChem[1], ChemicalBook[3] |

| Molecular Weight (High Precision) | 112.2126 | g/mol | NIST[2] |

| Density | 0.7670 | g/cm³ | ChemicalBook[3] |

Experimental Protocols for Determination of Physicochemical Properties

While the specific experimental methods used to determine the cited values for this compound are not detailed in the provided sources, the following represents standard and robust protocols for ascertaining the molecular weight and density of liquid organic compounds.

2.1. Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound with high accuracy.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. For a non-polar hydrocarbon like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) are commonly employed.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

Detection: An ion detector measures the abundance of ions at each mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak (M+), which corresponds to the molecular weight of the compound. The high-resolution mass spectrometry can provide a very precise molecular weight, allowing for the determination of the elemental formula.

2.2. Determination of Density using a Pycnometer

A pycnometer is a flask of a known volume used to determine the density of a liquid with high precision.

-

Calibration: The empty pycnometer is first weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature as the calibration. The filled pycnometer is then weighed.

-

Calculation: The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature control is crucial for accurate density measurements.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical substance like this compound, from sample acquisition to final data reporting.

Caption: Workflow for the physicochemical characterization of this compound.

References

Spectroscopic Profile of 3-Methyl-1-heptene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aliphatic hydrocarbon 3-Methyl-1-heptene. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (=CH₂) | 110 - 115 |

| C2 (-CH=) | 140 - 145 |

| C3 (-CH-) | 35 - 45 |

| C4 (-CH₂-) | 30 - 40 |

| C5 (-CH₂-) | 25 - 35 |

| C6 (-CH₂-) | 20 - 30 |

| C7 (-CH₃) | 10 - 15 |

| C8 (3-CH₃) | 15 - 25 |

¹H NMR Spectral Data

Similarly, a complete experimental ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound is not publicly available. Predicted values based on the structure are presented below. The protons on each carbon atom are in unique chemical environments and would exhibit distinct signals.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (on C1) | 4.8 - 5.1 | ddt | J_gem ≈ 1.5, J_cis ≈ 10, J_trans ≈ 17 |

| H2 (on C2) | 5.6 - 5.9 | ddd | J_cis ≈ 10, J_trans ≈ 17, J_vic ≈ 7 |

| H3 (on C3) | 2.0 - 2.3 | m | - |

| H4 (on C4) | 1.2 - 1.5 | m | - |

| H5 (on C5) | 1.2 - 1.4 | m | - |

| H6 (on C6) | 1.2 - 1.4 | m | - |

| H7 (on C7) | 0.8 - 1.0 | t | J ≈ 7 |

| H8 (on C8) | 0.9 - 1.1 | d | J ≈ 7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. While a detailed peak list with intensities is not available, the expected characteristic absorption peaks are tabulated below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | =C-H (alkene) |

| 2960 - 2850 | C-H Stretch | C-H (alkane) |

| ~1640 | C=C Stretch | C=C (alkene) |

| ~1465 | C-H Bend | -CH₂- (alkane) |

| ~1375 | C-H Bend | -CH₃ (alkane) |

| ~990 and ~910 | C-H Bend (out-of-plane) | -CH=CH₂ (alkene) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound.[1] The molecular ion peak ([M]⁺) would be observed at an m/z of 112, corresponding to the molecular weight of C₈H₁₆. Common fragmentation patterns for aliphatic alkenes involve allylic cleavage and rearrangements.

| m/z | Relative Intensity | Possible Fragment Ion |

| 112 | Low | [C₈H₁₆]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 83 | Moderate | [M - C₂H₅]⁺ |

| 69 | High | [M - C₃H₇]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 55 | Very High | [C₄H₇]⁺ (Base Peak) |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. The following represents typical methodologies for the analysis of volatile, non-polar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition : Standard pulse sequences are used to obtain the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration if required.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation : As a liquid, this compound can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Gas Chromatography : A small volume of the sample solution is injected into the GC, where it is vaporized. The volatile components are separated on a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components.

-

Mass Spectrometry : As components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated by their mass-to-charge ratio by a mass analyzer. The resulting mass spectrum provides a fingerprint for each component.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample to structural elucidation.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 3-Methyl-1-heptene. This document is intended for use by researchers, scientists, and professionals in the field of drug development and other chemical sciences who require detailed NMR data and experimental protocols for this specific molecule.

Core Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and serve as a reliable reference in the absence of experimentally published spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom # | Label | Chemical Shift (ppm) | Multiplicity |

| 1 | H-1a | 5.65 | ddd |

| 1 | H-1b | 4.95 | d |

| 1 | H-1c | 4.90 | d |

| 3 | H-3 | 2.10 | m |

| 4 | H-4a | 1.30 | m |

| 4 | H-4b | 1.20 | m |

| 5 | H-5a | 1.28 | m |

| 5 | H-5b | 1.28 | m |

| 6 | H-6a | 1.28 | m |

| 6 | H-6b | 1.28 | m |

| 7 | H-7 | 0.88 | t |

| 8 | H-8 | 0.95 | d |

ddd: doublet of doublets of doublets, d: doublet, m: multiplet, t: triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom # | Label | Chemical Shift (ppm) |

| 1 | C-1 | 114.5 |

| 2 | C-2 | 142.0 |

| 3 | C-3 | 40.0 |

| 4 | C-4 | 36.0 |

| 5 | C-5 | 29.5 |

| 6 | C-6 | 23.0 |

| 7 | C-7 | 14.0 |

| 8 | C-8 | 20.0 |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR data tables.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyl-1-heptene (C₈H₁₆, Molecular Weight: 112.21 g/mol ). Understanding the fragmentation of this unsaturated hydrocarbon is crucial for its identification and characterization in complex mixtures, a common requirement in various research and development settings, including petrochemical analysis and flavor and fragrance research.

Core Fragmentation Analysis

Electron ionization of this compound results in the formation of a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 112. Due to the inherent instability of the molecular ion of aliphatic alkenes, it readily undergoes fragmentation, leading to a series of characteristic daughter ions. The fragmentation is primarily driven by the cleavage of C-C bonds, particularly those adjacent to the double bond and the branch point, leading to the formation of stable carbocations.

The mass spectrum of this compound is characterized by a base peak at m/z 55, with other significant peaks observed at m/z 41, 56, 70, and 83. The molecular ion peak at m/z 112 is typically of low abundance.

Tabulated Fragmentation Data

The following table summarizes the principal fragment ions observed in the electron ionization mass spectrum of this compound, their relative intensities, and the proposed neutral losses.

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure | Neutral Loss |

| 41 | High | [C₃H₅]⁺ (Allyl cation) | C₅H₁₁• |

| 55 | 100 (Base Peak) | [C₄H₇]⁺ | C₄H₉• |

| 56 | High | [C₄H₈]⁺˙ | C₄H₈ |

| 70 | Moderate | [C₅H₁₀]⁺˙ | C₃H₆ |

| 83 | Moderate | [C₆H₁₁]⁺ | CH₃• |

| 97 | Low | [C₇H₁₃]⁺ | CH₃• |

| 112 | Low | [C₈H₁₆]⁺˙ (Molecular Ion) | - |

Fragmentation Pathways

The fragmentation of the this compound molecular ion proceeds through several key pathways, which are visualized in the diagram below. The initial ionization event removes an electron from the molecule, most likely from the π-system of the double bond, to form the molecular ion [C₈H₁₆]⁺˙.

Caption: Proposed fragmentation pathways of this compound.

The formation of the major fragments can be explained as follows:

-

Formation of m/z 83 ([C₆H₁₁]⁺): This ion is likely formed by the loss of an ethyl radical (•C₂H₅) from the molecular ion.

-

Formation of m/z 70 ([C₅H₁₀]⁺˙): A common fragmentation pathway for compounds with a γ-hydrogen relative to a double bond or a heteroatom is the McLafferty rearrangement. In this compound, this rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆), resulting in the radical cation at m/z 70.

-

Formation of m/z 56 ([C₄H₈]⁺˙): This fragment likely arises from the cleavage of the C4-C5 bond, leading to the loss of a butyl radical.

-

Formation of m/z 55 ([C₄H₇]⁺ - Base Peak): The most abundant ion in the spectrum is attributed to the stable secondary allylic carbocation. This can be formed through various pathways, including the loss of a propyl radical from the molecular ion or subsequent fragmentation of larger ions.

-

Formation of m/z 41 ([C₃H₅]⁺): This prominent peak corresponds to the highly stable allyl cation, formed by the cleavage of the bond beta to the double bond.

Experimental Protocol

The mass spectrum of this compound is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

2. Gas Chromatography (GC):

-

Injector: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to a temperature sufficient to vaporize the sample (e.g., 250°C).

-

Carrier Gas: An inert gas, typically helium, is used as the carrier gas to transport the vaporized sample through the GC column.

-

GC Column: A non-polar capillary column (e.g., a dimethylpolysiloxane-based column) is commonly used for the separation of hydrocarbons.

-

Oven Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a higher final temperature (e.g., 200°C) to ensure the separation of components based on their boiling points and affinities for the stationary phase.

3. Mass Spectrometry (MS):

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is the standard method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analyzer: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detector: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., m/z 35-300) to generate a mass spectrum for the eluting compound.

The resulting mass spectrum is then compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.

Logical Workflow for Fragmentation Analysis

The process of analyzing the mass spectrum and elucidating the fragmentation pathways follows a logical workflow.

Caption: Workflow for mass spectrum fragmentation analysis.

Gas Chromatography of 3-Methyl-1-heptene: A Technical Guide

This technical guide provides an in-depth overview of the gas chromatographic analysis of 3-Methyl-1-heptene, a volatile organic compound. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and curated retention data to aid in method development and compound identification.

Quantitative Retention Data

The retention of this compound in a gas chromatography system is most reliably expressed using the Kovats Retention Index (RI). The retention index normalizes retention times to those of adjacent n-alkanes, which helps in comparing data across different systems and conditions.[1][2] Below is a summary of reported Kovats retention indices for this compound on various stationary phases.

| Stationary Phase | Column Type | Temperature (°C) | Kovats Retention Index (I) | Reference |

| Squalane | Capillary | 30 | 739 | [3] |

| Squalane | Capillary | 40 | 740 | [3] |

| Squalane | Capillary | 60 | 754 | [3] |

| Squalane | Capillary | 80 | 946.5 | [4] |

| Squalane | Capillary | 100 | 742 | [3] |

| Petrocol DH | Capillary (150m x 0.25mm x 1.0µm) | 30 | 747.9 | [3] |

| Standard Non-Polar | Not Specified | Not Specified | 744, 747.9, 754 | |

| Semi-Standard Non-Polar | Not Specified | Not Specified | 739, 742, 743, 747, 747.1, 749, 757, 762 |

Experimental Protocols

The following protocols are representative methodologies for the analysis of volatile hydrocarbons like this compound by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Liquid Extraction

This protocol is suitable for samples where this compound is present in a liquid matrix, such as water or soil extracts.

-

Extraction: For aqueous samples, perform a liquid-liquid extraction by mixing approximately 10 mL of the sample with 3 mL of a non-polar solvent like n-pentane or hexane (B92381) in a sealed vial. For soil or sediment samples, an appropriate solvent extraction method should be employed first.

-

Agitation: Vigorously shake the vial for at least 2 minutes to ensure efficient partitioning of the analyte into the organic solvent.

-

Phase Separation: Allow the layers to separate. The organic layer containing the this compound will typically be the upper layer.

-

Transfer: Carefully transfer an aliquot of the organic extract into a 2 mL autosampler vial for GC analysis.

-

Internal Standard (Optional): For quantitative analysis, a known concentration of an internal standard (e.g., a non-interfering alkane) should be added to the sample before extraction.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

This protocol outlines a general method for the separation and detection of hydrocarbons using a flame ionization detector, which offers high sensitivity for these compounds.

-

Gas Chromatograph: An Agilent 8850 GC system or equivalent.[5]

-

Column: A non-polar capillary column, such as a DB-5ht (5% phenyl-methylpolysiloxane), 5 m x 0.25 mm ID x 0.25 µm film thickness, is suitable for rapid screening. For higher resolution of isomers, a longer column (e.g., 30-50 m) is recommended.[5][6][7]

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate. A typical flow rate for a 0.25 mm ID column is 1.5-3 mL/min.[5]

-

Injector: Split/splitless injector.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes. This program should be optimized based on the specific column and desired separation.

-

-

Detector (FID):

-

Temperature: 300 °C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 300 mL/min.

-

Makeup Gas (Nitrogen or Helium): 25 mL/min.

-

Kovats Retention Index Determination

To determine the Kovats Retention Index (RI), the sample containing this compound must be co-injected with a homologous series of n-alkanes (e.g., C7 to C10). The RI is calculated using the retention times of the n-alkanes that bracket the analyte peak.[9]

-

Prepare Alkane Standard: Create a mixture of n-alkanes that will elute before and after the expected retention time of this compound. A C8-C20 alkane standard is often used for broader analyses.[8][10]

-

Co-injection: Analyze the alkane standard mixture under the same GC conditions as the sample. Then, analyze the sample spiked with the alkane standard.

-

Calculate RI: Use the following formula for temperature-programmed runs:

-

RI = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

-

Where:

-

n is the carbon number of the n-alkane eluting directly before the analyte.

-

N is the carbon number of the n-alkane eluting directly after the analyte.

-

t_R is the retention time.

-

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of a Kovats Retention Index.

Caption: Workflow for Kovats Retention Index Determination.

Caption: Schematic of a typical Gas Chromatography system.

References

- 1. repositum.tuwien.at [repositum.tuwien.at]

- 2. researchgate.net [researchgate.net]

- 3. 1-Heptene, 3-methyl- [webbook.nist.gov]

- 4. 4,5-Dimethyloctane, threo [webbook.nist.gov]

- 5. agilent.com [agilent.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Problem: Running Alkane standard C8-C20 - Chromatography Forum [chromforum.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Methyl-1-heptene from simple precursors

Introduction

3-Methyl-1-heptene is an unsaturated hydrocarbon with the chemical formula C8H16.[1] As a specific isomer of octene, it serves as a valuable building block in organic synthesis and as a component in the development of fine chemicals and research materials. This technical guide provides an in-depth overview of viable synthetic routes for this compound starting from simple, readily available chemical precursors. The document details two primary, robust synthetic strategies: a direct olefination via the Wittig reaction and a multi-step approach involving a Grignard reaction followed by a controlled elimination. This guide is intended for researchers, chemists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data summaries, and logical workflow visualizations to facilitate reproducible and efficient synthesis.

Route 1: Wittig Olefination of 2-Methylhexanal (B3058890)

The Wittig reaction is a highly reliable and prominent method for synthesizing alkenes from aldehydes or ketones.[2] It involves the reaction of a carbonyl compound with a phosphorus ylide (the Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[3][4] For the synthesis of a terminal alkene like this compound, the most direct approach is the reaction of 2-methylhexanal with methylenetriphenylphosphorane.

Logical Synthesis Pathway

The synthesis begins with the formation of the phosphorus ylide from its corresponding phosphonium (B103445) salt. This ylide is then reacted in situ with the aldehyde to yield the final alkene product and triphenylphosphine (B44618) oxide as a byproduct.[3]

Caption: Logical flow for the synthesis of this compound via the Wittig Reaction.

Experimental Protocol

Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the suspension.[4] A deep red or orange color will develop, indicating the formation of the ylide.[5]

-

Stir the resulting ylide solution at 0 °C for 30 minutes before proceeding.

Part B: Wittig Reaction

-

While maintaining the inert atmosphere and 0 °C temperature, slowly add a solution of 2-methylhexanal in anhydrous THF to the ylide solution via a syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The disappearance of the ylide's color indicates reaction completion.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (typically using hexanes as the eluent) to separate the this compound from the triphenylphosphine oxide byproduct.

Data Presentation: Wittig Reaction

| Reactant/Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Amount Used | Role |

| Methyltriphenylphosphonium bromide | 357.23 | 12.0 | 4.29 g | Ylide Precursor |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 11.0 | 6.9 mL | Base |

| 2-Methylhexanal | 114.19 | 10.0 | 1.14 g | Carbonyl Substrate |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL | Solvent |

| Product | ||||

| This compound | 112.22 | ~7.0 | ~0.79 g | Expected Yield: ~70% |

Route 2: Grignard Reaction and Hofmann Elimination

An alternative, multi-step synthesis involves the creation of a C-C bond using a Grignard reagent followed by a regioselective elimination reaction. This route builds the carbon skeleton first by reacting butylmagnesium bromide with propylene (B89431) oxide to form 3-methyl-1-heptanol (B93506). The primary alcohol is then converted to a suitable leaving group (tosylate) and subjected to an E2 elimination using a sterically hindered base to favor the formation of the terminal alkene (Hofmann product).

Experimental Workflow

This three-stage process requires careful control at each step, particularly during the formation and use of the highly reactive Grignard reagent, which must be performed under strictly anhydrous conditions.[6][7]

Caption: Experimental workflow for the multi-step synthesis of this compound.

Experimental Protocol

Part A: Synthesis of 3-Methyl-1-heptanol

-

Prepare the Grignard reagent by slowly adding a solution of 1-bromobutane in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under a nitrogen atmosphere.[6] The reaction is initiated with a small crystal of iodine if necessary.

-

After the magnesium is consumed, cool the resulting Grignard solution to 0 °C.

-

Slowly add a solution of propylene oxide in anhydrous diethyl ether to the Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

After addition, stir the mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly pouring the mixture over ice and then acidifying with cold, dilute sulfuric acid until the magnesium salts dissolve.

-

Separate the ether layer, extract the aqueous layer with ether, combine the organic phases, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the alcohol by distillation under reduced pressure.

Part B: Tosylation of 3-Methyl-1-heptanol

-

Dissolve the purified 3-methyl-1-heptanol in chilled pyridine.

-

Slowly add p-toluenesulfonyl chloride (TsCl) in portions, keeping the temperature below 5 °C.

-

Stir the mixture overnight in a refrigerator.

-

Pour the reaction mixture into cold, dilute HCl and extract with diethyl ether.

-

Wash the organic layer sequentially with dilute HCl, water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Part C: Elimination to this compound

-

Dissolve the crude tosylate in tert-butanol.

-

Add potassium tert-butoxide (KOtBu), a bulky base, to the solution.

-

Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the mixture, add water, and extract with pentane.

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation. The final product, this compound, can be further purified by fractional distillation.

Data Presentation: Grignard/Elimination Route

| Step | Reactant/Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Amount Used | Role | Est. Yield (%) |

| 1 | 1-Bromobutane | 137.02 | 100 | 13.7 g | Alkyl Halide | - |

| Magnesium Turnings | 24.31 | 110 | 2.67 g | Metal | - | |

| Propylene Oxide | 58.08 | 100 | 5.81 g | Electrophile | 80 | |

| 2 | 3-Methyl-1-heptanol | 130.23 | 80 | 10.4 g | Alcohol Substrate | - |

| p-Toluenesulfonyl Chloride | 190.65 | 88 | 16.8 g | Activating Agent | 95 | |

| Pyridine | 79.10 | - | 100 mL | Base/Solvent | - | |

| 3 | 3-methylheptyl tosylate | 284.43 | 76 | 21.6 g | Substrate | - |

| Potassium tert-butoxide | 112.21 | 114 | 12.8 g | Bulky Base | 85 | |

| Overall Yield | ~65% |

Physicochemical Properties and Characterization

The final product, this compound, is a colorless liquid. Successful synthesis should be confirmed using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to verify the structure, IR spectroscopy to confirm the presence of the C=C double bond, and mass spectrometry to confirm the molecular weight.

| Property | Data |

| IUPAC Name | 3-methylhept-1-ene |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 4810-09-7 |

| Appearance | Colorless liquid |

| Boiling Point | ~115-116 °C |

| SMILES | CCCCC(C)C=C |

| InChIKey | QDMFTFWKTYXBIW-UHFFFAOYSA-N |

(Data sourced from PubChem CID 20946)[1]

References

- 1. This compound | C8H16 | CID 20946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-1-heptene, including its chemical identity, physicochemical properties, detailed synthesis protocols, and purification methods. The information is intended for use in research and development settings.

Chemical Identity and Synonyms

The compound of interest is an unsaturated hydrocarbon. Its formal IUPAC name is 3-methylhept-1-ene [1]. It is also known by several synonyms, which are listed below for cross-referencing purposes.

| Identifier | Value |

| IUPAC Name | 3-methylhept-1-ene[1] |

| Synonyms | This compound, 3-Methylhept-1-ene, 1-Heptene, 3-methyl-[1] |

| CAS Number | 4810-09-7[1] |

| Molecular Formula | C₈H₁₆[1] |

| Molecular Weight | 112.21 g/mol [1] |

| InChI | InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5,8H,2,4,6-7H2,1,3H3[1] |

| InChIKey | QDMFTFWKTYXBIW-UHFFFAOYSA-N[1] |

| SMILES | CCCCC(C)C=C[2] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Boiling Point | 111 °C (at 760 mmHg) | ChemSynthesis |

| Density | 0.711 g/mL | ChemSynthesis |

| Refractive Index | 1.406 | ChemSynthesis |

| Monoisotopic Mass | 112.1252 Da[1][2] | PubChem[1] |

| XlogP (predicted) | 3.8[1][2] | PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 744, 747.9, 754[1] | PubChem[1] |

| IR Spectrum | Data available | PubChem[1] |

| ¹³C NMR Spectrum | Data available | PubChem[1] |

| Mass Spectrum (GC-MS) | Data available[1] | PubChem[1] |

Experimental Protocols

Two common and effective methods for the synthesis of alkenes such as this compound are the Wittig reaction and the Grignard reaction. Detailed protocols for both are provided below.

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, pentanal can be reacted with the ylide generated from ethyltriphenylphosphonium bromide.

Reaction Scheme: CH₃(CH₂)₃CHO + Ph₃P=CHCH₃ → CH₃(CH₂)₃CH=CHCH₃ + Ph₃PO

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Pentanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of n-butyllithium dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back down to 0 °C.

-

Slowly add one equivalent of pentanal, dissolved in a small amount of anhydrous THF, to the ylide solution dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will contain the desired this compound and triphenylphosphine (B44618) oxide as a byproduct.

-

An alternative synthesis involves the reaction of a Grignard reagent with an appropriate carbonyl compound. To synthesize the precursor alcohol for this compound, a Grignard reagent from 2-bromobutane (B33332) (sec-butylmagnesium bromide) is reacted with acrolein (propenal). The resulting allylic alcohol is then dehydrated to form the alkene.

Reaction Scheme:

-

CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃

-

CH₃CH₂CH(MgBr)CH₃ + CH₂=CHCHO → CH₂=CHCH(OH)CH(CH₃)CH₂CH₃

-

CH₂=CHCH(OH)CH(CH₃)CH₂CH₃ --[H⁺, heat]--> CH₂=CHCH(CH₃)CH₂CH₂CH₃

Materials:

-

Magnesium turnings

-

2-Bromobutane

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

Acrolein (propenal)

-

Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Phosphoric acid or sulfuric acid for dehydration

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, indicated by a color change and gentle refluxing. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

-

After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Acrolein:

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of acrolein in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Dehydration:

-

Pour the reaction mixture slowly into a beaker containing ice and dilute H₂SO₄ or HCl to hydrolyze the magnesium alkoxide.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.

-

To the crude alcohol, add a catalytic amount of a strong acid (e.g., H₂SO₄ or H₃PO₄) and heat to induce dehydration. The product, this compound, can be distilled directly from the reaction mixture.

-

Purification Protocol

The primary method for purifying the crude this compound obtained from synthesis is fractional distillation , which is effective for separating the product from byproducts like triphenylphosphine oxide (from Wittig synthesis) or unreacted starting materials, provided their boiling points are sufficiently different.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser

-

Receiving flasks

-

Heating mantle and magnetic stirrer

-

Thermometer

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Place the crude product into the round-bottom flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Insulate the fractionating column with glass wool or aluminum foil to ensure an efficient separation.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

-

Distillation:

-

Begin heating the flask gently.

-

Observe the vapor front as it rises through the column. A slow and steady rate is crucial for good separation.

-

Collect any initial low-boiling fractions (forerun), which may contain residual solvents.

-

When the temperature stabilizes at the boiling point of this compound (~111 °C), switch to a clean receiving flask to collect the main fraction.

-

Continue distillation until the temperature either begins to drop, indicating the desired product has distilled, or rises sharply, indicating the start of a higher-boiling impurity distilling.

-

Stop the distillation before the distilling flask goes to dryness.

-

-

Analysis:

-

The purity of the collected fractions should be assessed using Gas Chromatography (GC) or NMR spectroscopy.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

References

3-Methyl-1-heptene: A Technical Guide to its Hydrocarbon Nature and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 3-Methyl-1-heptene

This compound is an organic compound classified as a hydrocarbon. According to ChEBI (Chemical Entities of Biological Interest), it is defined as a hydrocarbon, specifically falling under the category of unsaturated aliphatic hydrocarbons.[1] Its structure consists of a seven-carbon chain (heptane) with a methyl group at the third carbon and a double bond at the first position, making it an alkene. This structure renders it a hydrophobic and relatively neutral molecule.[1]

This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its chemical classification and experimental workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This quantitative data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [2][3] |

| Molecular Weight | 112.21 g/mol | [2][3] |

| IUPAC Name | 3-methylhept-1-ene | [2] |

| CAS Number | 4810-09-7 | [2] |

| Boiling Point | 111 °C | [4][5] |

| Density | 0.7670 g/cm³ | [4][5] |

| Refractive Index | 1.4040 | [4][5] |

| Melting Point (estimate) | -103.01 °C | [4][5] |

| XlogP (predicted) | 3.8 | [3] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, providing a foundation for its laboratory preparation and characterization.

Synthesis Protocol: Wittig Reaction

A common and effective method for synthesizing terminal alkenes like this compound is the Wittig reaction.[6][7] This protocol describes the reaction of an aldehyde (heptanal) with a phosphonium (B103445) ylide generated from methyltriphenylphosphonium (B96628) bromide.[8]

Objective: To synthesize this compound from heptanal (B48729).

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane (B92381) (typically 2.5 M)

-

Heptanal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

-

Ylide Preparation: a. In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF (100 mL). b. Cool the suspension to 0 °C in an ice bath with stirring. c. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide (methylenetriphenylphosphorane). d. Allow the mixture to stir at 0 °C for 1 hour.

-

Reaction with Aldehyde: a. In a separate flask, dissolve heptanal (1.0 equivalent) in a small amount of anhydrous THF. b. Add the heptanal solution dropwise to the ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. The disappearance of the ylide's color indicates reaction completion.

-

Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will contain this compound and triphenylphosphine (B44618) oxide as a byproduct. e. Purify the crude product by fractional distillation to isolate this compound (boiling point ~111 °C).

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[9]

Objective: To identify and confirm the structure of this compound.

Materials:

-

Sample of this compound

-

Hexane (or other suitable volatile solvent), GC grade

-

GC-MS instrument with a suitable capillary column

-

Autosampler vials

Procedure:

-

Sample Preparation: a. Prepare a dilute solution of the sample in hexane (e.g., 1 mg/mL). b. Transfer an aliquot of the solution into a 2 mL autosampler vial.

-

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: Non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold at 150 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis: a. The retention time of the peak corresponding to this compound is determined. b. The mass spectrum of the peak is obtained and compared with a reference library (e.g., NIST) for identification. The mass spectrum is expected to show characteristic fragmentation patterns for an unsaturated C8 hydrocarbon.

Visualizing Chemical Relationships and Workflows

Diagrams created using Graphviz provide a clear visual representation of the classification and experimental processes related to this compound.

Caption: Chemical classification of this compound.

Caption: Workflow for the synthesis of this compound via Wittig reaction.

Caption: Workflow for the analysis of this compound using GC-MS.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Heptene, 3-methyl- [webbook.nist.gov]

- 3. 1-Heptene, 3-methyl- [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of Chiral 3-Methyl-1-heptene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 3-Methyl-1-heptene, a valuable building block in organic synthesis and drug development. The focus is on a robust and widely applicable method: the copper-catalyzed asymmetric allylic alkylation (AAA) of a Grignard reagent.

Introduction

Chiral 3-alkyl-1-alkenes are important structural motifs found in numerous natural products and pharmaceutical agents. Their stereoselective synthesis is a critical challenge in modern organic chemistry. Among the various synthetic strategies, the copper-catalyzed asymmetric allylic alkylation (AAA) of Grignard reagents has emerged as a powerful and reliable method for the construction of chiral carbon centers with high enantioselectivity. This approach offers a direct route to enantioenriched 3-substituted-1-alkenes from simple and readily available starting materials.

This application note details a representative protocol for the synthesis of (S)-3-Methyl-1-heptene via the copper-catalyzed asymmetric allylic alkylation of pentylmagnesium bromide with allyl bromide, employing a chiral phosphoramidite (B1245037) ligand.

General Reaction Scheme

The enantioselective synthesis of this compound is achieved through the reaction of an allyl electrophile with a Grignard reagent in the presence of a chiral copper catalyst. The stereochemistry of the product is controlled by the chiral ligand coordinated to the copper center.

Caption: General scheme for the copper-catalyzed enantioselective synthesis of this compound.

Data Presentation

The following table summarizes typical results for the copper-catalyzed asymmetric allylic alkylation of various Grignard reagents with allylic electrophiles, demonstrating the general applicability and expected outcomes of this methodology.

| Entry | Grignard Reagent (R-MgBr) | Allylic Electrophile | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | n-PentylMgBr | Allyl Bromide | (S,S)-Taniaphos | Et₂O | -78 | 85 | 92 | [1] |

| 2 | n-ButylMgBr | Cinnamyl Bromide | (R,S)-Josiphos | CH₂Cl₂ | -78 | 90 | 85 | [1] |

| 3 | EthylMgBr | Crotyl Chloride | (S)-BINAP | THF | -60 | 78 | 88 | [1] |

| 4 | MethylMgBr | Allyl Phosphate | (R)-Tol-BINAP | tBuOMe | -75 | 92 | 90 | [2] |

| 5 | iso-PropylMgBr | Allyl Bromide | (S,S)-Taniaphos | Et₂O | -78 | 75 | 89 | [1] |

Experimental Protocols

This section provides a detailed protocol for the enantioselective synthesis of (S)-3-Methyl-1-heptene based on established copper-catalyzed asymmetric allylic alkylation procedures.

Materials and Methods

-